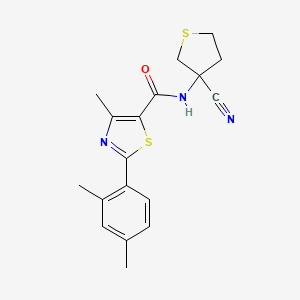
N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including an amide, a thiadiazole ring, and a thioether . It also contains a 3,5-dimethylphenyl group, which is a type of aromatic ring with two methyl groups attached .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction . This allows for the determination of the positions of the atoms in the molecule and the angles between bonds .Aplicaciones Científicas De Investigación
Anticancer Applications
N-(5-((2-((3,5-Dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide and related compounds have shown promising results in anticancer research. Microwave-assisted synthesis of thiadiazole scaffolds coupled with benzamide groups has led to novel compounds evaluated for in vitro anticancer activity against various human cancer cell lines. Some synthesized compounds exhibited promising anticancer activity, with GI50 values comparable to that of the standard drug Adriamycin, indicating their potential as anticancer agents (Tiwari et al., 2017). Another study focused on α-aminophosphonate derivatives containing a 2-oxoquinoline structure showed moderate to high levels of antitumor activities against tested cancer cell lines, further suggesting the potential of these compounds in cancer treatment (Fang et al., 2016).
Antimicrobial Properties
Research into the antimicrobial properties of thiadiazole derivatives, including compounds structurally similar to N-(5-((2-((3,5-Dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide, has yielded significant findings. A study reported the synthesis and characterization of novel dipeptide mimetics with hydantoin moiety, displaying potential antimicrobial effects (Todorov & Naydenova, 2010). Additionally, synthesized thiadiazole derivatives were evaluated for antimicrobial activity, showing broad-spectrum activity against tested microorganisms, with some compounds exhibiting higher activity against fungi than bacteria (Saeed et al., 2011).
Anti-inflammatory and Analgesic Effects
Thiadiazole derivatives have also been evaluated for their anti-inflammatory and analgesic activities. One study synthesized pyrimidine derivatives, including monocyclic, bicyclic, and tricyclic structures, showing good anti-inflammatory activity in carrageenin-induced paw oedema assay and analgesic activity in phenylquinone writhing assay, indicating their potential as treatments for inflammatory and pain conditions (Sondhi et al., 2005).
Direcciones Futuras
The future research directions for this compound would likely involve further exploration of its potential biological activities and mechanisms of action. This could include testing its activity against various types of cancer cells or bacteria, or studying its interactions with various enzymes and receptors .
Propiedades
IUPAC Name |
N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S2/c1-4-5-6-14(22)19-16-20-21-17(25-16)24-10-15(23)18-13-8-11(2)7-12(3)9-13/h7-9H,4-6,10H2,1-3H3,(H,18,23)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFVTFWYMJLGPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

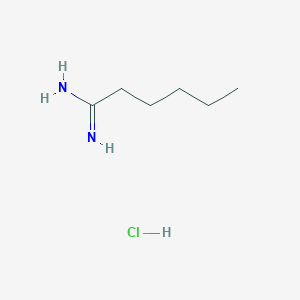
![[2-[(4-Methylphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2974812.png)
![3-allyl-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2974815.png)
![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2974816.png)
![3-(Benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2974817.png)
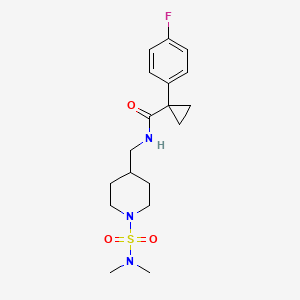
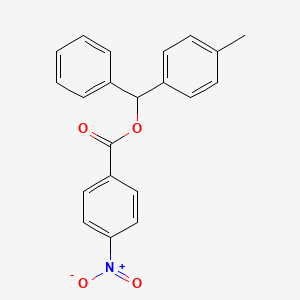
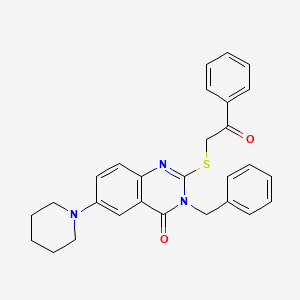
![2-[(2-Aminophenyl)sulfanyl]-4,6-dimethylnicotinonitrile](/img/structure/B2974821.png)
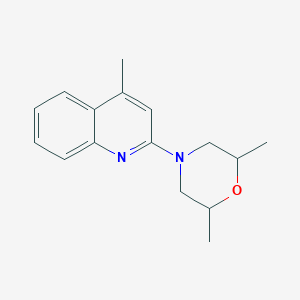
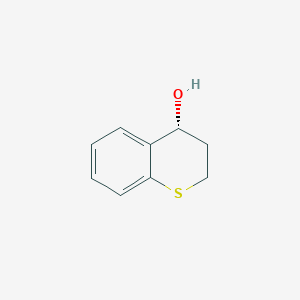
![Methyl 2-[4-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2974828.png)

